N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes several interesting functional groups, including a thiophene, a triazole, and a thiadiazole . These groups are often found in biologically active compounds.
Molecular Structure Analysis
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The specific arrangement of these groups in the compound would influence its properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene, triazole, and thiadiazole groups. For example, thiophenes can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiophene ring could influence its electronic properties .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to generate hybrid molecules containing key structural motifs similar to the compound , such as 1,3,4-thiadiazole and 1,2,4-triazole, which are then investigated for their antimicrobial, antiurease, and antilipase activities. Some of these compounds showed promising antimicrobial activity against various microorganisms, with specific compounds also exhibiting antiurease and antilipase activities, highlighting their potential in the development of new therapeutic agents (Başoğlu et al., 2013).
Chemoselective Thionation-cyclization
An efficient route to synthesize 2,4,5-trisubstituted thiazoles, involving chemoselective thionation-cyclization of enamides, has been reported. This method leverages compounds with functionalities akin to the compound of interest, demonstrating the versatility of such structures in synthetic organic chemistry and their potential for generating pharmacologically active molecules (Kumar et al., 2013).
Anticancer Activity
A study explored novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety for their potent anticancer agents. The synthesized compounds were evaluated in vitro for anticancer activity, showing significant potential against hepatocellular carcinoma cell lines, indicating the therapeutic potential of compounds with similar structural frameworks (Gomha et al., 2017).
Synthesis and Anticancer Evaluation of Thiophene-based Agents
Research into thiophene-based compounds, including structures related to the compound , has resulted in the development of molecules with significant anticancer properties. This includes the synthesis of thiophene-2-carboxamides and their evaluation as anticancer agents, underscoring the role of such compounds in the development of new cancer therapies (Haggam et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S4/c1-2-30-20-26-24-18(33-20)22-16(28)12-32-19-25-23-15(27(19)13-7-4-3-5-8-13)11-21-17(29)14-9-6-10-31-14/h3-10H,2,11-12H2,1H3,(H,21,29)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHRPIJMZMWJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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